4-(4-Methylsulfanyl-phenyl)-piperidine

Vue d'ensemble

Description

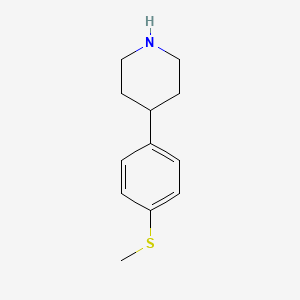

4-(4-Methylsulfanyl-phenyl)-piperidine is an organic compound characterized by a piperidine ring substituted with a 4-(methylsulfanyl)phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylsulfanyl-phenyl)-piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfanyl)benzaldehyde and piperidine.

Condensation Reaction: The 4-(methylsulfanyl)benzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methylsulfanyl-phenyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the piperidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Oxidation: Sulfone or sulfoxide derivatives.

Substitution: Nitro or halogenated derivatives.

Reduction: Reduced piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of piperidine, including 4-(4-Methylsulfanyl-phenyl)-piperidine, exhibit a range of biological activities. These activities include:

- Neuropharmacology : The compound may interact with neurotransmitter receptors, potentially influencing mood and cognition. Studies have shown that structural variations in piperidine derivatives can enhance binding affinity to serotonin receptors, which is crucial for developing antidepressants and anxiolytics .

- Analgesic Properties : Similar compounds have demonstrated pain-relieving effects. Preliminary studies suggest that this compound may possess analgesic properties, warranting further investigation into its efficacy as a pain management agent .

- Antiproliferative Activity : In vitro studies have indicated that this compound exhibits antiproliferative activity against certain cancer cell lines, with IC50 values ranging from 7.9 to 92 µM, suggesting potential applications in cancer therapy .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it valuable in developing new chemical entities .

Structure-Activity Relationship (SAR) Studies

Guiding Drug Development

Recent studies have focused on the structure-activity relationships of piperidine derivatives. By modifying substituents on the piperidine ring, researchers can elucidate how these changes impact biological activity. This approach aids in rational drug design by identifying modifications that enhance efficacy and selectivity against specific targets like dihydrofolate reductase (DHFR), which is crucial for cancer treatment .

Neurotransmitter Interaction

A study highlighted the binding affinity of various piperidine derivatives to serotonin receptors. It was found that para-substituted groups improved interactions compared to ortho or meta counterparts, emphasizing the importance of structural positioning in drug design .

Antiproliferative Activity

In a comparative analysis of biological activities among piperidine derivatives, this compound demonstrated significant antiproliferative effects against cancer cells, indicating its potential role in oncology research .

Comparative Analysis of Biological Activities

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 7.9 - 92 | Antiproliferative in cancer cells |

| Benzoylpiperidine derivative | 0.84 | MAGL inhibition |

| Other piperidines | Varies | Analgesic properties |

Mécanisme D'action

The mechanism of action of 4-(4-Methylsulfanyl-phenyl)-piperidine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting neuronal activity and behavior.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Methylsulfonyl)phenylacetic acid: Another compound with a methylsulfonyl group attached to a phenyl ring, used in organic synthesis and pharmaceuticals.

2-(4-Methylsulfonylphenyl)indole derivatives: Compounds with dual antimicrobial and anti-inflammatory activities.

Uniqueness

4-(4-Methylsulfanyl-phenyl)-piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperidine ring structure also differentiates it from other similar compounds, providing unique reactivity and interaction profiles.

Activité Biologique

4-(4-Methylsulfanyl-phenyl)-piperidine, also known as this compound hydrochloride, is a compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring substituted with a 4-(methylsulfanyl)phenyl group, which contributes to its unique biological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NS, featuring a piperidine backbone. The presence of the methylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may modulate receptor activity or enzyme function, leading to various physiological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

Biological Activities

Research into the biological activities of this compound has revealed several promising areas:

- Antimicrobial Activity : Compounds structurally similar to this compound have shown antibacterial properties against various pathogens, including E. coli and S. aureus . This suggests potential applications in treating infections.

- Anticancer Potential : Piperidine derivatives have been explored for their anticancer properties. Studies indicate that modifications in the piperidine structure can enhance cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against breast cancer cells .

- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors may position it as a candidate for developing treatments for neurological disorders. Research has indicated that piperidine derivatives can exhibit both agonistic and antagonistic properties at opioid receptors, which could be relevant for pain management .

Case Studies and Experimental Data

- Antimicrobial Activity :

- Anticancer Studies :

- Neuropharmacological Activity :

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 1-(4-Methylsulfanyl)-piperidin-4-ol | Hydroxyl group addition | Different solubility | Antimicrobial |

| N-benzylpiperidine | Benzyl substitution on nitrogen | Drug design relevance | Analgesic effects |

| 4-(Methylthio)-N-methylpiperidine | Methyl substitution on nitrogen | Enhanced membrane permeability | Anticancer properties |

Propriétés

IUPAC Name |

4-(4-methylsulfanylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYJXLIXZJYJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678264 | |

| Record name | 4-[4-(Methylsulfanyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161609-97-8 | |

| Record name | 4-[4-(Methylsulfanyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.